Ethyl 2-methoxycyclohex-1-ene-1-carboxylate
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Overview
Description
Ethyl 2-methoxycyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexene, featuring an ethyl ester group and a methoxy substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methoxycyclohex-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-methoxycyclohex-1-ene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxycyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-methoxycyclohex-1-ene-1-carboxylic acid and ethanol.
Reduction: Reduction of the ester can be achieved using reagents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Hydrolysis: 2-methoxycyclohex-1-ene-1-carboxylic acid and ethanol.
Reduction: 2-methoxycyclohex-1-ene-1-methanol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methoxycyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methoxycyclohex-1-ene-1-carboxylate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of carboxylic acid and alcohol. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions.
Comparison with Similar Compounds
Ethyl 2-methoxycyclohex-1-ene-1-carboxylate can be compared with other similar compounds such as:
Ethyl 2-methylcyclohex-1-ene-1-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl 1-methylcyclohex-2-ene-1-carboxylate: Different position of the double bond and substituents.
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate: Contains a keto group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
62820-84-2 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 2-methoxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(11)8-6-4-5-7-9(8)12-2/h3-7H2,1-2H3 |
InChI Key |
NCYIQMIMRJMRMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCCC1)OC |
Origin of Product |
United States |
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